molecular formula C10H18N6OS B1214858 Cimetidine Amide Dihydrochloride CAS No. 77076-18-7

Cimetidine Amide Dihydrochloride

Cat. No.: B1214858
CAS No.: 77076-18-7
M. Wt: 270.36 g/mol
InChI Key: GWWANUFLANSTTA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Guanylurea cimetidine, also known as Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride, primarily targets the histamine H2 receptors . These receptors are located on the basolateral membrane of the gastric parietal cells . The role of these receptors is to regulate gastric acid secretion, which is crucial for digestion .

Mode of Action

Guanylurea cimetidine acts as a competitive antagonist to the histamine H2 receptors . It binds to these receptors, blocking the effects of histamine . This competitive inhibition results in reduced gastric acid secretion, leading to a reduction in gastric volume and acidity .

Biochemical Pathways

The action of Guanylurea cimetidine affects the biochemical pathway of gastric acid secretion . By inhibiting the histamine H2 receptors, it reduces the production of gastric acid, pepsin, and gastrins . Furthermore, it has been found that Guanylurea cimetidine can be transformed into guanidine through a metabolic pathway involving the conversion of guanylurea to guanidine, then to carboxyguanidine, to allophanate, and finally to ammonia and carbon dioxide .

Pharmacokinetics

The pharmacokinetics of Guanylurea cimetidine involves several stages. After administration, the plasma concentration profile follows multicompartmental characteristics . The total systemic clearance is high, mainly determined by renal clearance . The volume of distribution is approximately equal to body weight . The elimination half-life is approximately 2 hours . Following oral administration, two plasma concentration peaks are frequently observed, probably due to discontinuous absorption in the intestine . The absolute bioavailability in healthy subjects is about 60% .

Result of Action

The primary result of Guanylurea cimetidine’s action is the reduction of gastric acid secretion . This leads to a decrease in gastric volume and acidity . Consequently, it helps manage conditions such as gastroesophageal reflux disease, peptic ulcer disease, and indigestion .

Action Environment

The action of Guanylurea cimetidine can be influenced by environmental factors. For instance, it has been found in surface water and sediment, suggesting that wastewater treatment plants and potentially septic system leaks are the most likely sources of the compounds in the environment . Moreover, certain bacterial transport proteins have been shown to export metformin metabolites such as guanylurea . This suggests that the environment can play a significant role in the action, efficacy, and stability of Guanylurea cimetidine.

Biochemical Analysis

Biochemical Properties

Guanylurea cimetidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with guanylurea hydrolase, an enzyme that catalyzes the hydrolysis of guanylurea to ammonia and guanidine . This interaction is crucial for the metabolism of guanylurea cimetidine, facilitating its breakdown and subsequent utilization in various metabolic pathways. Additionally, guanylurea cimetidine has been shown to interact with other biomolecules, including transport proteins that aid in its cellular uptake and distribution .

Cellular Effects

The effects of guanylurea cimetidine on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in nitrogen metabolism. Guanylurea cimetidine can modulate gene expression by affecting the transcriptional activity of genes involved in nitrogen assimilation and metabolism . Furthermore, it impacts cellular metabolism by altering the levels of key metabolites, thereby influencing overall cellular function and homeostasis .

Molecular Mechanism

At the molecular level, guanylurea cimetidine exerts its effects through specific binding interactions with biomolecules. It binds to guanylurea hydrolase, facilitating the hydrolysis of guanylurea into ammonia and guanidine . This enzymatic reaction is critical for the compound’s metabolic processing. Additionally, guanylurea cimetidine can inhibit or activate other enzymes involved in nitrogen metabolism, thereby modulating metabolic flux and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of guanylurea cimetidine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that guanylurea cimetidine can have sustained effects on cellular function, particularly in terms of nitrogen metabolism and gene expression

Dosage Effects in Animal Models

The effects of guanylurea cimetidine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance nitrogen metabolism and improve overall metabolic efficiency . At higher doses, guanylurea cimetidine can exhibit toxic effects, including disruptions in cellular homeostasis and adverse impacts on organ function . These dosage-dependent effects are essential for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

Guanylurea cimetidine is involved in several metabolic pathways, primarily those related to nitrogen metabolism. The compound is metabolized by guanylurea hydrolase, which converts it into ammonia and guanidine These metabolites are further processed through various enzymatic reactions, ultimately contributing to the nitrogen cycle within the cell

Transport and Distribution

The transport and distribution of guanylurea cimetidine within cells and tissues are facilitated by specific transport proteins. These proteins aid in the cellular uptake of the compound and its subsequent distribution to various cellular compartments . The efficient transport of guanylurea cimetidine is crucial for its metabolic processing and overall cellular function. Additionally, the compound’s distribution within tissues can influence its pharmacological effects and potential therapeutic applications .

Subcellular Localization

Guanylurea cimetidine exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in nitrogen metabolism . Additionally, guanylurea cimetidine can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimetidine Amide Dihydrochloride involves the reaction of Cimetidine with hydrochloric acid to form the dihydrochloride salt. The general method employed for the preparation of bases is the fusion method, where the drug is incorporated by trituration .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cimetidine Amide Dihydrochloride include:

Uniqueness

This compound is unique due to its specific structure and properties as an impurity of Cimetidine. Its presence and quantification are crucial for ensuring the safety and efficacy of Cimetidine-based pharmaceutical products .

Properties

IUPAC Name

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N6OS/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWANUFLANSTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998346
Record name N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77076-18-7
Record name Guanylurea cimetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077076187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[N'-Methyl-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)carbamimidoyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimetidine Amide Dihydrochloride
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Cimetidine Amide Dihydrochloride
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Cimetidine Amide Dihydrochloride
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Cimetidine Amide Dihydrochloride

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